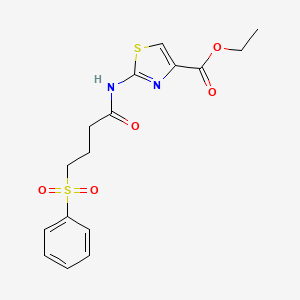

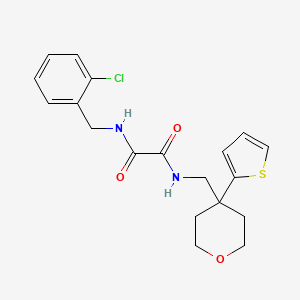

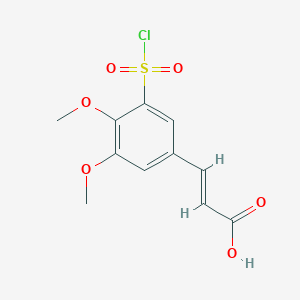

methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, in the synthesis of a similar compound, methyl 4-(N-{2-[1-(2,4-dichlorobenzyl)indol-3-yl]ethyl}-N-[2-(phenylsulfonamido)ethyl]sulfamoyl)benzoate, a solution of the precursor compound was reacted with triethylamine followed by benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, in a study on N-substituted 4-sulfamoylbenzoic acid derivatives, the N, N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .Aplicaciones Científicas De Investigación

Hydrogen-bonded Supramolecular Structures

Research into similar compounds, such as substituted 4-pyrazolylbenzoates, reveals their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures exhibit complex arrangements due to various hydrogen bonding patterns, indicating potential applications in material science for creating novel molecular assemblies with specific properties (Portilla et al., 2007).

Anticancer and Antimicrobial Applications

Derivatives of the pyrazole moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, certain celecoxib derivatives showed promising results against human tumor cell lines and HCV NS5B RdRp activity, hinting at the potential therapeutic applications of related compounds in treating cancer and viral infections (Küçükgüzel et al., 2013).

Heterocyclic Synthesis

The compound's thiophene and pyrazole components are valuable in heterocyclic synthesis, contributing to the creation of diverse heterocyclic compounds with potential pharmaceutical applications. Research into thiophenylhydrazonoacetates, for instance, has led to the development of pyrazole, isoxazole, and pyrimidine derivatives, underscoring the utility of such structures in generating new molecules for further evaluation (Mohareb et al., 2004).

Electrochemical and Electrochromic Properties

Investigations into related compounds demonstrate their good electrochemical activity and distinct absorption spectra, influenced by the introduction of acceptor groups. This suggests potential applications in designing novel electrochromic materials and devices, which can change color in response to electrical stimulation, offering prospects in smart windows, displays, and other technologies (Hu et al., 2013).

Propiedades

IUPAC Name |

methyl 4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)18-8-10-20-9-6-16(19-20)14-7-11-25-12-14/h2-7,9,11-12,18H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYUSLWYMAOZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)

![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)